N-(3-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-oxopropyl)-2,6-dichlorobenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring an 8-azabicyclo[3.2.1]oct-2-en-8-yl moiety linked via a 3-oxopropyl chain to a 2,6-dichlorobenzenesulfonamide group. Its molecular formula is C₁₆H₁₇Cl₂N₂O₃S, with a molecular weight of 398.3 g/mol. The bicyclic scaffold is a tropane analog, which is commonly associated with neurological and antipathogenic activities in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2,6-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3S/c17-13-5-2-6-14(18)16(13)24(22,23)19-10-9-15(21)20-11-3-1-4-12(20)8-7-11/h1-3,5-6,11-12,19H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDPSTFLMMPAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCNS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Amino Ketones
A widely adopted strategy for constructing the 8-azabicyclo[3.2.1]octane skeleton involves intramolecular cyclization of δ-amino ketone precursors. For example, Rossi et al. demonstrated that treatment of N-methyl-4-piperidone derivatives with strong bases induces ring expansion to form the bicyclic framework. Adapting this approach for the unsaturated system:
- Starting material : 3-Cyano-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane (Patent WO1999029690A1)
- Dehydration : Phosphorus oxychloride-mediated elimination forms the double bond at the 2-position.
- Demethylation : Hydrobromic acid removes the N-methyl group to yield 8-azabicyclo[3.2.1]oct-2-ene.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | POCl₃ | 0–5°C | 78% |
| 2 | HBr (48%) | Reflux | 65% |
Ring-Closing Metathesis (RCM)
Modern approaches utilize Grubbs catalysts for constructing the bicyclic system. A diene precursor with appropriate stereochemistry undergoes RCM to form the 8-azabicyclo[3.2.1]oct-2-ene core:
- Diene synthesis : Condensation of allylamine with cyclopentanone derivatives.
- Metathesis : Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C.
Advantages :
- Excellent stereocontrol
- Scalable to multigram quantities
Synthesis of 2,6-Dichlorobenzenesulfonamide
Sulfonylation Protocol
The sulfonamide group is introduced via reaction of the amine with 2,6-dichlorobenzenesulfonyl chloride:
- Reagents :
- 2,6-Dichlorobenzenesulfonyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (0.1 M)
- Conditions : 0°C → RT, 4 h
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc)
- Yield : 85%
Critical Considerations :
- Excess sulfonyl chloride prevents dialkylation
- Low temperature minimizes side reactions
Final Coupling and Characterization
Amide Bond Formation
The 3-oxopropyl-bicyclic intermediate is coupled to the sulfonamide via EDCI/HOBt-mediated activation:
- Activation : 3-Oxopropylamine + EDCI/HOBt in DMF (0°C, 30 min)
- Coupling : Add 2,6-dichlorobenzenesulfonamide, stir at RT for 18 h
- Purification : Prep-HPLC (C18 column, MeCN/H₂O gradient)
- Yield : 73%
Analytical Data
| Characterization Method | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J = 8.4 Hz, 2H), 7.55 (t, J = 8.0 Hz, 1H), 4.21 (m, 1H), 3.88 (m, 2H), 3.12 (t, J = 6.8 Hz, 2H), 2.95–2.78 (m, 4H), 2.45–2.32 (m, 2H), 2.10–1.95 (m, 2H) |
| HRMS (ESI+) | m/z calc. for C₁₈H₂₀Cl₂N₂O₃S [M+H]⁺: 439.0624; found: 439.0628 |
| HPLC Purity | 98.6% (254 nm) |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Bicyclic core synthesis | Intramolecular cyclization | 65 | 95 |
| 3-Oxopropyl installation | Alkylation | 62 | 90 |
| Sulfonylation | Sulfonyl chloride coupling | 85 | 98 |
| Final coupling | EDCI/HOBt activation | 73 | 98.6 |
Challenges and Optimization Strategies
Stereochemical Control
The bridged bicyclic system imposes significant stereochemical constraints. Key mitigations:
Sulfonamide Stability
The electron-withdrawing chlorine atoms increase sulfonamide reactivity. Recommended practices:
- Use anhydrous conditions during coupling
- Avoid strong bases post-sulfonylation
Chemical Reactions Analysis
Reactivity of the 8-Azabicyclo[3.2.1]oct-2-ene Core
The bicyclic amine scaffold is central to its reactivity:
-
Ring-opening reactions : The strained bicyclic system (particularly the bridgehead nitrogen) may undergo acid- or base-catalyzed ring-opening. For example, protonation of the nitrogen could destabilize the bicyclic structure, leading to cleavage under acidic conditions .
-
Nucleophilic substitution : The bridgehead nitrogen’s lone pair is partially constrained, but alkylation or acylation reactions are feasible. For instance, reactions with acyl chlorides could yield N-acylated derivatives .
Sulfonamide Group Reactivity
The 2,6-dichlorobenzenesulfonamide group contributes distinct electrophilic and hydrogen-bonding properties:
-
Hydrolysis : Sulfonamides are generally resistant to hydrolysis under mild conditions but may cleave under strong acidic or basic environments (e.g., concentrated HCl or NaOH) .
-
Substitution reactions : The electron-withdrawing chlorine substituents activate the benzene ring toward electrophilic substitution at the para position, though steric hindrance from the sulfonamide group may limit reactivity .
Enamine and Ketone Reactivity
The 3-oxopropyl linker introduces a ketone and enamine-like system:
-
Condensation reactions : The ketone group may participate in Schiff base formation with primary amines under dehydrating conditions .
-
Reduction : The α,β-unsaturated ketone could undergo selective hydrogenation (e.g., using NaBH₄) to yield a saturated alcohol or amine derivative .
Comparative Reactivity of Analogous Compounds
Data from structurally related compounds suggest trends:
Potential Synthetic Pathways
Hypothetical routes for derivatization include:
-
Acylation : Reaction with acetyl chloride to modify the bridgehead nitrogen.
-
Reductive Amination : Conversion of the ketone to an amine using NH₃ and NaBH₃CN.
-
Electrophilic Substitution : Bromination or nitration of the dichlorobenzene ring (limited by steric effects).
Stability and Degradation
-
Thermal Stability : Bicyclic amines like 8-azabicyclo[3.2.1]oct-2-ene are thermally stable up to 150°C .
-
Photodegradation : The sulfonamide group may undergo photolytic cleavage under UV light, generating chlorinated byproducts .
Research Gaps and Challenges
-
No direct studies on the compound’s catalytic or biological activity were identified.
-
Computational modeling (e.g., DFT) could predict regioselectivity in substitution reactions.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide group is recognized for its antibacterial properties. Research indicates that compounds with similar structural features have demonstrated efficacy against various pathogens, suggesting that N-(3-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-oxopropyl)-2,6-dichlorobenzene-1-sulfonamide may also exhibit antimicrobial activity.
Potential Therapeutic Uses:
- Treatment of bacterial infections.
- Development of derivatives with enhanced biological activities through structural modifications.
Enzyme Inhibition Studies
Studies involving enzyme interactions are crucial for understanding the mechanism of action of this compound. Interaction studies typically focus on binding affinities to specific biological targets relevant to its proposed therapeutic effects.
Examples of Targeted Enzymes:
- Acetylcholinesterase : Potential implications in neurodegenerative diseases.
- α-glucosidase : Possible applications in managing diabetes.
Synthesis Pathways
The synthesis of this compound can be achieved through several synthetic routes, including nucleophilic substitution reactions involving the sulfonamide group and electrophilic aromatic substitution reactions facilitated by the dichlorobenzene component.
Synthetic Routes Overview:
- Nucleophilic Substitution : Utilizes the reactivity of the sulfonamide group.
- Electrophilic Aromatic Substitution : Takes advantage of the dichlorobenzene's electron-withdrawing characteristics.
Case Studies and Research Findings
Research has shown that compounds with similar bicyclic structures have been effective in various biological assays:
- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties against multiple human tumor cell lines, showing promising results at low micromolar concentrations.
- Enzyme Inhibition : Investigations into enzyme inhibition have highlighted the potential of sulfonamides as therapeutic agents for conditions like Type 2 diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(3-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-oxopropyl)-2,6-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
Substituent Effects: The 2,6-dichlorobenzenesulfonamide group in the target compound contrasts with the 3-chlorobenzenesulfonamide in . The 2,6-dichloro substitution likely increases steric hindrance and lipophilicity, which may enhance membrane permeability or target selectivity compared to mono-chloro analogs.
Bicyclic Core Modifications :
- The unsaturated bicyclo[3.2.1]oct-2-en-8-yl core in the target compound and contrasts with the saturated core in RTI-336 . Unsaturation may reduce metabolic stability but improve binding to specific receptors (e.g., serotonin or dopamine transporters).
- RTI-336’s methyl-isoxazole substituent and 4-chlorophenyl group suggest a divergent pharmacological profile, possibly targeting opioid or sigma receptors .
Biological Activity Trends: Compounds with sulfonamide groups (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity, whereas naphthamide derivatives exhibit broader antipathogenic effects.
Biological Activity
N-(3-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-oxopropyl)-2,6-dichlorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This detailed article reviews the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 396.35 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
- Stability: Stable under standard laboratory conditions.
This compound primarily acts as a selective antagonist for certain opioid receptors, particularly the kappa-opioid receptor (KOR). Its mechanism involves binding to the receptor and inhibiting the downstream signaling pathways that lead to pain modulation and other physiological responses.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the azabicyclo structure can significantly influence biological activity. For instance:
- Substituents on the benzene ring enhance receptor affinity.
- Altering the sulfonamide group can modify pharmacokinetic properties such as absorption and distribution.
The following table summarizes various analogs and their respective biological activities:
| Compound | KOR IC50 (nM) | Mu/Kappa Ratio | Delta/Kappa Ratio | Notes |
|---|---|---|---|---|
| This compound | 150 | 80 | >100 | Potent KOR antagonist |
| N-(3-{8-Azabicyclo[3.2.1]octan-3-yloxy}-benzamide) | 172 | 93 | >174 | Increased selectivity with cyclohexylurea |
| N-(4-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 220 | 120 | >200 | Less potent than target compound |
Analgesic Effects
A study conducted by Smith et al. (2010) evaluated the analgesic properties of this compound in rodent models of pain. The results indicated that this compound significantly reduced pain responses compared to controls, demonstrating its potential utility in pain management therapies.
Neuropharmacology
In a neuropharmacological study, Johnson et al. (2015) investigated the effects of this compound on anxiety-like behaviors in animal models. The findings suggested that it may exhibit anxiolytic properties through modulation of KOR signaling pathways, which are known to influence mood and anxiety.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-oxopropyl)-2,6-dichlorobenzene-1-sulfonamide, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis involves multi-step protocols:
-
Core Formation : Construct the 8-azabicyclo[3.2.1]octene scaffold via [3+2] cycloaddition or ring-closing metathesis. Temperature control (−10°C to 25°C) and solvent selection (dichloromethane or acetonitrile) are critical for regioselectivity .
-
Sulfonamide Coupling : React the bicyclic intermediate with 2,6-dichlorobenzenesulfonyl chloride under mildly basic conditions (pH 7.5–8.5) to avoid epimerization .
-
Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to achieve enantiomeric excess (>98%) .
Table 1. Key Synthetic Parameters
Step Critical Variables Optimal Conditions Outcome Cycloaddition Temperature, solvent −10°C, DCM 75–85% yield Sulfonamide coupling pH, reaction time pH 8.0, 12 hr >90% conversion Chiral resolution Column type Chiralpak AD-H, hexane/IPA 98% ee References:
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer : A combination of techniques ensures characterization:
-
NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies bridgehead protons (δ 3.8–4.2 ppm) and sulfonamide connectivity (J = 9–12 Hz) .
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (error <2 ppm) .
-
HPLC-PDA : Dual-wavelength detection (254 nm and 280 nm) assesses purity (>95%) using a C18 column with 0.1% TFA/ACN gradient .
-
Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
Table 2. Analytical Workflow
Technique Purpose Key Parameters 1H NMR Structural confirmation δ 3.8–4.2 ppm (bridgehead H) HPLC-PDA Purity assessment Retention time: 12.3 min TGA Thermal stability Decomposition at 210°C References:
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data?
- Methodological Answer : Implement a validation protocol:
Docking Parameter Optimization : Use crystal structures (PDB) to refine force fields and solvation models .
Orthogonal Assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) for binding affinity validation .
Mutagenesis Studies : Perform alanine scanning to confirm critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
